

# A Comprehensive Spectroscopic Guide to Methyl 2-methylpentanoate

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## Compound of Interest

Compound Name: Methyl 2-methylpentanoate

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This in-depth technical guide provides a detailed analysis of the spectroscopic data for **Methyl 2-methylpentanoate** ( $C_7H_{14}O_2$ ), a common fatty acid ester.<sup>[1]</sup> Intended for researchers, scientists, and professionals in drug development and chemical analysis, this document offers a thorough examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for the unequivocal identification, purity assessment, and structural elucidation of this compound.

## Introduction to Methyl 2-methylpentanoate

**Methyl 2-methylpentanoate**, also known as Methyl 2-methylvalerate, is an organic compound with the molecular formula  $C_7H_{14}O_2$  and a molecular weight of 130.18 g/mol.<sup>[2]</sup> It is an ester derived from 2-methylpentanoic acid and methanol.<sup>[3]</sup> Characterized by a fruity odor, it finds applications in the flavor and fragrance industries.<sup>[3][4]</sup> A comprehensive understanding of its spectroscopic signature is fundamental for quality control and research applications. This guide will delve into the core spectroscopic techniques used to characterize this molecule.

## Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure of **Methyl 2-methylpentanoate** is essential for interpreting its spectroscopic data. The molecule's structure, including the different types of protons and carbons, is the basis for the signals observed in NMR, the vibrational modes detected in IR, and the fragmentation patterns seen in MS.

Caption: Molecular structure of **Methyl 2-methylpentanoate** with atom numbering for NMR correlation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **Methyl 2-methylpentanoate**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide distinct and complementary information.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **Methyl 2-methylpentanoate**, typically run in deuterated chloroform ( $\text{CDCl}_3$ ), reveals the number of different types of protons, their chemical environment, their integration (ratio), and their coupling to neighboring protons.

Experimental Protocol:  $^1\text{H}$  NMR Spectroscopy

- Sample Preparation: A small amount of **Methyl 2-methylpentanoate** (approximately 5-10 mg) is dissolved in about 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: The spectrum is acquired on a 400 MHz NMR spectrometer.
- Acquisition Parameters: A standard proton experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

$^1\text{H}$  NMR Data Summary

Assignment	Chemical Shift (ppm)	Multiplicity	Integration
H <sup>6</sup> (O-CH <sub>3</sub> )	~3.67	Singlet	3H
H <sup>2</sup> (CH)	~2.46	Multiplet	1H
H <sup>3</sup> (CH <sub>2</sub> )	~1.64	Multiplet	2H
H <sup>4</sup> (CH <sub>2</sub> )	~1.39	Multiplet	2H
H <sup>α</sup> (α-CH <sub>3</sub> )	~1.14	Doublet	3H
H <sup>5</sup> (CH <sub>3</sub> )	~0.91	Triplet	3H

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the spectrometer's field strength. The data presented is a representative example.[\[5\]](#)

#### Interpretation of the <sup>1</sup>H NMR Spectrum

- O-CH<sub>3</sub> (H<sup>6</sup>): The singlet at ~3.67 ppm corresponds to the three protons of the methoxy group. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom. The singlet multiplicity indicates no adjacent protons to couple with.
- CH (H<sup>2</sup>): The multiplet around ~2.46 ppm is assigned to the single proton at the chiral center (C<sup>2</sup>). It is coupled to the protons on C<sup>3</sup>, C<sup>4</sup>, and the α-methyl group, resulting in a complex splitting pattern.
- CH<sub>2</sub> groups (H<sup>3</sup> and H<sup>4</sup>): The multiplets at ~1.64 ppm and ~1.39 ppm are assigned to the two methylene groups in the pentanoate chain. Their signals overlap and show complex splitting due to coupling with each other and with the protons on C<sup>2</sup> and C<sup>5</sup>.
- α-CH<sub>3</sub> (H<sup>α</sup>): The doublet at ~1.14 ppm is characteristic of the methyl group attached to the chiral center (C<sup>2</sup>). It is split into a doublet by the single proton on C<sup>2</sup>.
- CH<sub>3</sub> (H<sup>5</sup>): The triplet at ~0.91 ppm corresponds to the terminal methyl group of the pentyl chain. It is split into a triplet by the two adjacent protons of the H<sup>4</sup> methylene group.

## <sup>13</sup>C NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides information about the different carbon environments in the molecule.

#### Experimental Protocol: $^{13}\text{C}$ NMR Spectroscopy

- Sample Preparation: The same sample prepared for  $^1\text{H}$  NMR can be used.
- Instrumentation: The spectrum is acquired on a 100 MHz (for a 400 MHz  $^1\text{H}$  instrument) NMR spectrometer.
- Acquisition Parameters: A standard proton-decoupled  $^{13}\text{C}$  experiment (e.g., PENDANT or DEPT) is run to simplify the spectrum and provide information on the number of attached protons.
- Processing: Similar to  $^1\text{H}$  NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the  $\text{CDCl}_3$  solvent peak ( $\delta \approx 77.16$  ppm) or TMS (0.00 ppm).

#### $^{13}\text{C}$ NMR Data Summary

While a specific, fully assigned  $^{13}\text{C}$  NMR spectrum from the search results is not available, based on typical chemical shifts for similar structures, the following assignments can be predicted:

Assignment	Predicted Chemical Shift (ppm)
$\text{C}=\text{O}$ (Carbonyl)	~175-178
$\text{O}-\text{CH}_3$ ( $\text{C}^6$ )	~51-52
$\text{CH}$ ( $\text{C}^2$ )	~40-42
$\text{CH}_2$ ( $\text{C}^3$ )	~34-36
$\text{CH}_2$ ( $\text{C}^4$ )	~20-22
$\alpha\text{-CH}_3$ ( $\text{C}\alpha$ )	~16-18
$\text{CH}_3$ ( $\text{C}^5$ )	~13-15

## Interpretation of the $^{13}\text{C}$ NMR Spectrum

- Carbonyl Carbon (C=O): The ester carbonyl carbon is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.
- Methoxy Carbon (C<sup>6</sup>): The carbon of the methoxy group appears around 51-52 ppm, influenced by the attached oxygen.
- Alkyl Carbons (C<sup>2</sup>, C<sup>3</sup>, C<sup>4</sup>, C<sup>5</sup>): The remaining signals in the upfield region correspond to the carbons of the alkyl chain. The chemical shifts are influenced by their position relative to the electron-withdrawing ester group and by branching.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

### Experimental Protocol: IR Spectroscopy

- Sample Preparation: A drop of neat **Methyl 2-methylpentanoate** liquid is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters: The spectrum is typically scanned over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum is recorded first and automatically subtracted from the sample spectrum.
- Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

### Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2960-2870	Strong	C-H stretching (alkane)
~1735-1740	Strong	C=O stretching (ester)
~1465	Medium	C-H bending (CH <sub>2</sub> and CH <sub>3</sub> )
~1380	Medium	C-H bending (CH <sub>3</sub> )
~1250-1150	Strong	C-O stretching (ester)

### Interpretation of the IR Spectrum

- C-H Stretching: The strong absorptions just below 3000 cm<sup>-1</sup> are characteristic of the stretching vibrations of the C-H bonds in the methyl and methylene groups.
- C=O Stretching: The most prominent peak in the spectrum is the strong absorption around 1735-1740 cm<sup>-1</sup>, which is indicative of the carbonyl (C=O) group of the ester.
- C-O Stretching: The strong absorptions in the fingerprint region, between 1250 and 1150 cm<sup>-1</sup>, correspond to the C-O single bond stretching vibrations of the ester functionality.
- C-H Bending: The medium intensity bands around 1465 cm<sup>-1</sup> and 1380 cm<sup>-1</sup> are due to the bending (scissoring and symmetric) vibrations of the C-H bonds in the alkyl groups.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

### Experimental Protocol: Mass Spectrometry

- Sample Introduction: A dilute solution of **Methyl 2-methylpentanoate** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of compound.

- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured by a detector.

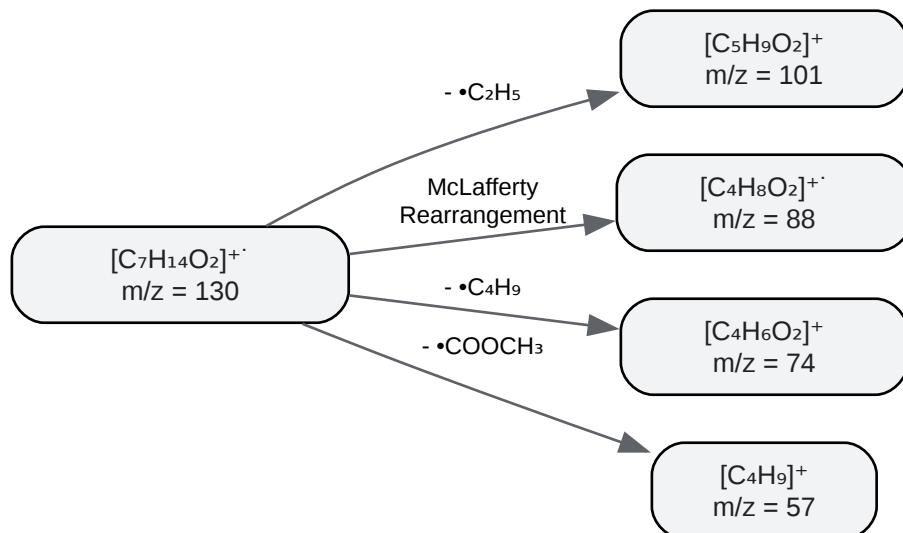
### Mass Spectrometry Data Summary

m/z	Relative Intensity	Assignment
130	Low	[M] <sup>+</sup> (Molecular Ion)
101	High	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
88	Base Peak	McLafferty Rearrangement Product
74	Moderate	[CH <sub>3</sub> OC(=O)CH(CH <sub>3</sub> )] <sup>+</sup>
57	High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (Butyl Cation)
43	High	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (Propyl Cation)

Note: Relative intensities can vary between instruments.[\[2\]](#)[\[5\]](#)

### Interpretation of the Mass Spectrum

- Molecular Ion ([M]<sup>+</sup>): The peak at m/z 130 corresponds to the intact molecular ion, confirming the molecular weight of the compound.[\[2\]](#)
- McLafferty Rearrangement: The base peak at m/z 88 is a classic fragmentation for esters with a  $\gamma$ -hydrogen. It results from a McLafferty rearrangement, a characteristic fragmentation pathway.
- Alpha-Cleavage: The peak at m/z 101 is due to the loss of an ethyl radical ( $\bullet$ C<sub>2</sub>H<sub>5</sub>) from the molecular ion. Another significant alpha-cleavage results in the formation of the ion at m/z 74.
- Alkyl Fragmentation: The peaks at m/z 57 and 43 are characteristic fragments of the alkyl chain.

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Caption: Key fragmentation pathways of **Methyl 2-methylpentanoate** in EI-MS.

## Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of **Methyl 2-methylpentanoate**.  $^1\text{H}$  and  $^{13}\text{C}$  NMR elucidate the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of the key ester functional group, and mass spectrometry determines the molecular weight and provides structural information through characteristic fragmentation patterns. This guide serves as a valuable resource for scientists and researchers, offering the foundational spectroscopic data and its interpretation for the confident identification and analysis of this compound.

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- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to Methyl 2-methylpentanoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584356#spectroscopic-data-nmr-ir-ms-for-methyl-2-methylpentanoate]

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